molecular formula C26H17B B3245973 3,5-Bis(1-naphthyl)-1-bromobenzene CAS No. 173678-07-4

3,5-Bis(1-naphthyl)-1-bromobenzene

Cat. No.: B3245973
CAS No.: 173678-07-4
M. Wt: 409.3 g/mol
InChI Key: NONAXDUZMZACEC-UHFFFAOYSA-N
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Description

3,5-Bis(1-naphthyl)-1-bromobenzene is an organic compound characterized by the presence of two naphthyl groups attached to a bromobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(1-naphthyl)-1-bromobenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(1-naphthyl)-1-bromobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The naphthyl groups can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.

    Coupling Reactions: Further coupling reactions can be performed to introduce additional aromatic groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate boronic acids.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Derivatives: Depending on the substituent introduced in substitution reactions.

    Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

3,5-Bis(1-naphthyl)-1-bromobenzene has several applications in scientific research:

    Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for more complex organic molecules.

    Pharmaceutical Research:

Mechanism of Action

The mechanism by which 3,5-Bis(1-naphthyl)-1-bromobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the naphthyl groups provide stability and electronic properties that facilitate these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(1-naphthyl)-1-bromobenzene is unique due to the specific positioning of the naphthyl groups and the presence of a bromine atom, which provides distinct reactivity and electronic properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-5-naphthalen-1-ylphenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-22-16-20(25-13-5-9-18-7-1-3-11-23(18)25)15-21(17-22)26-14-6-10-19-8-2-4-12-24(19)26/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAXDUZMZACEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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